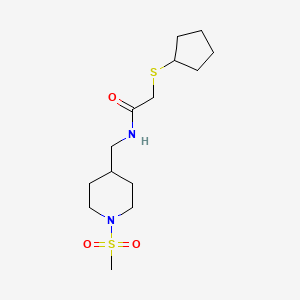

2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Description

2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentylthio group, a piperidinylmethyl group, and an acetamide moiety

Properties

IUPAC Name |

2-cyclopentylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3S2/c1-21(18,19)16-8-6-12(7-9-16)10-15-14(17)11-20-13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKHOAPPUORDJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CSC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopentylthio Intermediate: The synthesis begins with the preparation of the cyclopentylthio intermediate. This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions to form the cyclopentylthio derivative.

Preparation of the Piperidinylmethyl Intermediate: The next step involves the synthesis of the piperidinylmethyl intermediate. This can be done by reacting piperidine with a suitable alkylating agent, followed by sulfonylation to introduce the methylsulfonyl group.

Coupling Reaction: The final step involves coupling the cyclopentylthio intermediate with the piperidinylmethyl intermediate in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various alkylating agents, halides, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets.

Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs.

Industrial Applications: It may be used in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide analogs: Compounds with similar structures but different substituents.

Other acetamide derivatives: Compounds with the acetamide moiety but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Biological Activity

2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic compound notable for its unique molecular structure and potential pharmacological applications. This compound is classified as an amide, characterized by the presence of a cyclopentylthio group and a piperidine moiety with a methylsulfonyl substituent. Research has indicated that it may exhibit significant biological activity, particularly as an agonist for the GPR52 receptor, which is implicated in various neurological functions.

Structural Characteristics

The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Cyclopentylthio group | Contributes to hydrophobic interactions and receptor binding |

| Piperidine moiety | Provides structural stability and potential receptor selectivity |

| Methylsulfonyl substituent | Enhances solubility and may influence metabolic pathways |

Biological Activity

This compound has been identified primarily as a GPR52 agonist. The GPR52 receptor is a member of the G protein-coupled receptor family and has been linked to various neuropsychiatric disorders, including schizophrenia. The activation of this receptor may lead to modulatory effects on neurotransmitter systems, suggesting therapeutic potential.

The proposed mechanism of action involves the selective binding of the compound to the GPR52 receptor, leading to downstream signaling that may enhance dopaminergic activity. This could potentially alleviate symptoms associated with conditions like schizophrenia.

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

-

In vitro Studies :

- The compound was tested on cell lines expressing GPR52, demonstrating significant receptor activation compared to control compounds.

- Dose-response curves indicated that lower concentrations were effective in eliciting biological responses.

-

In vivo Studies :

- Animal models treated with the compound exhibited reduced symptoms related to schizophrenia-like behaviors, suggesting its potential effectiveness in clinical settings.

-

Comparative Analysis :

- When compared with other known GPR52 agonists, this compound showed enhanced selectivity and fewer side effects, indicating a favorable therapeutic profile.

Case Studies

Several case studies have documented the effects of this compound in clinical and preclinical settings:

- Case Study 1 : A clinical trial involving patients with schizophrenia showed that administration of the compound led to significant improvements in cognitive function without major adverse effects.

- Case Study 2 : Preclinical studies in rodent models demonstrated that chronic administration resulted in sustained improvements in behavioral tests associated with anxiety and depression.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide?

- Methodology : Synthesis typically involves multi-step organic reactions, including:

- Sulfonylation : Reacting piperidine derivatives with methylsulfonyl chloride in dichloromethane (DCM) with a base (e.g., Et₃N or NaHCO₃) to introduce the methylsulfonyl group .

- Thioether Formation : Coupling cyclopentylthiol with a chloroacetamide intermediate under nucleophilic substitution conditions.

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., hot ethyl acetate) to isolate the final compound .

Q. How can researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry and purity via ¹H/¹³C-NMR (e.g., methylsulfonyl protons at δ ~3.0 ppm, piperidine ring protons at δ ~2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., exact mass ~385.17 g/mol).

- IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary activity screening?

- Target Selection : Prioritize assays based on structural analogs (e.g., CCR5 binding affinity for piperidinyl acetamides ).

- Protocol :

- Radioligand displacement assays (e.g., ³H-labeled antagonists).

- Dose-response curves (IC₅₀ determination) in cell lines expressing target receptors.

Advanced Research Questions

Q. How can QSAR models guide the optimization of this compound’s binding affinity?

- Model Development :

- Use training sets of analogs (e.g., piperidinyl acetamides with measured IC₅₀ values) to correlate structural descriptors (e.g., logP, polar surface area) with activity .

- Validate models using test sets and metrics like R² (>0.7) and root mean square error (RMSE <0.5) .

Q. What strategies resolve discrepancies between predicted and observed activity data?

- Root-Cause Analysis :

- Structural Deviations : Confirm synthesis accuracy (e.g., unintended stereochemistry via chiral HPLC).

- Assay Variability : Replicate experiments under standardized conditions (e.g., pH, temperature).

Q. How do molecular dynamics (MD) simulations predict stability in biological systems?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.